Product packaging for 1-(Benzyloxy)-4-(methoxymethyl)benzene(Cat. No.:CAS No. 914296-77-8)

1-(Benzyloxy)-4-(methoxymethyl)benzene

Cat. No.: B15242461
CAS No.: 914296-77-8
M. Wt: 228.29 g/mol
InChI Key: SMFGHKKUAMEZOG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(methoxymethyl)benzene (CAS 913841-21-1) is an organic compound with the molecular formula C16H18O3 and a molecular weight of 258.31 g/mol . This compound features a benzene ring core substituted with both a benzyloxy group and a methoxymethyl group, making it a valuable aromatic ether building block in medicinal chemistry and organic synthesis. While the specific biological activity of this compound is not fully documented, its structural motifs are of significant interest in drug discovery. The benzyloxy pharmacophore is a recognized functional group in the development of potent and selective inhibitors of human enzymes. For instance, recent scientific literature highlights that benzyloxy-substituted chalcones and other compounds demonstrate potent and selective inhibition of the human monoamine oxidase B (hMAO-B) enzyme, a key target for treating neurodegenerative disorders like Parkinson's disease . These benzyloxy-containing inhibitors often exhibit reversible binding, high selectivity, and significant permeability, suggesting potential for central nervous system (CNS) bioavailability . Furthermore, the N-(4-(benzyloxy)benzyl) moiety has been incorporated into 4-aminoquinoline derivatives and evaluated for its antimycobacterial properties, indicating the utility of this chemical scaffold in infectious disease research . As a synthetic intermediate, this compound provides researchers with a versatile template for further chemical modification. Its structure allows for various synthetic transformations, enabling the exploration of structure-activity relationships (SAR) in the design of novel bioactive molecules. Handling Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B15242461 1-(Benzyloxy)-4-(methoxymethyl)benzene CAS No. 914296-77-8

Properties

CAS No.

914296-77-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-(methoxymethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H16O2/c1-16-11-14-7-9-15(10-8-14)17-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

SMFGHKKUAMEZOG-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of benzyl alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or methoxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-4-(methoxymethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(methoxymethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Benzyloxy)-4-(methoxymethyl)benzene with structurally related benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Reactivity Synthesis Method Applications/References
This compound C₁₅H₁₆O₂ 228.29 -OCH₂C₆H₅, -CH₂OCH₃ Stable ethers; mild polarity. Reacts via acid-catalyzed cleavage or electrophilic substitution. Alkylation of 4-(methoxymethyl)phenol with benzyl bromide Pharmaceutical intermediates
1-(Benzyloxy)-4-((benzyloxy)methyl)benzene C₂₁H₂₀O₃ 320.38 -OCH₂C₆H₅, -CH₂OCH₂C₆H₅ Higher lipophilicity; dual benzyl groups enhance stability. Double benzylation of 4-hydroxybenzyl alcohol Survivin inhibitor synthesis
1-(Benzyloxy)-4-(bromomethyl)benzene C₁₄H₁₃BrO 277.16 -OCH₂C₆H₅, -CH₂Br Reactive bromomethyl group for SN2 reactions (e.g., nucleophilic substitution). Bromination of 4-(benzyloxy)toluene Building block for functionalization
1-(Benzyloxy)-4-(prop-2-ynyl)benzene C₁₆H₁₄O₂ 254.29 -OCH₂C₆H₅, -CH₂C≡CH Alkyne enables click chemistry or Sonogashira coupling. Deprotection of trimethylsilyl-protected alkyne Bioconjugation and materials science
1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene C₁₂H₁₄O 174.24 -CH₂C≡CCH₂, -CH₂OCH₃ Alkyne group for cross-coupling; lower molecular weight enhances solubility. Not explicitly detailed (CAS: 2228819-17-6) Research chemical
4-Methoxy Benzyl Alcohol (precursor) C₈H₁₀O₂ 138.16 -OCH₃, -CH₂OH Primary alcohol; oxidized to aldehydes or etherified. Reduction of 4-methoxybenzaldehyde Intermediate in ether synthesis

Structural and Reactivity Analysis

Substituent Effects :

  • Electron-Donating Groups : Methoxy and benzyloxy groups activate the benzene ring toward electrophilic substitution (e.g., bromination), directing incoming electrophiles to the ortho/para positions .
  • Reactive Sites : Bromomethyl (in C₁₄H₁₃BrO) and propargyl (in C₁₆H₁₄O₂) substituents enable further functionalization, contrasting with the inert methoxymethyl group in the parent compound .

Stability :

  • Ethers (e.g., benzyloxy, methoxymethyl) are stable under basic conditions but hydrolyze in strong acids. Bromomethyl derivatives may degrade under light or moisture .

Synthetic Accessibility :

  • Benzylation is a common strategy (e.g., NaH/THF-mediated alkylation) .
  • Protective groups like methoxymethyl (MOM) enhance regioselectivity in multi-step syntheses .

Applications :

  • Pharmaceuticals : Used in landomycin synthesis (anticancer agents) and survivin inhibitors .
  • Materials Science : Propargyl and alkyne derivatives facilitate polymer and bioconjugate synthesis .

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